molecular formula C11H12N2O2 B069038 Ethyl 6-amino-1H-indole-7-carboxylate CAS No. 174311-79-6

Ethyl 6-amino-1H-indole-7-carboxylate

Cat. No. B069038
CAS RN: 174311-79-6
M. Wt: 204.22 g/mol
InChI Key: URJOBQJGQMZSTN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-7-carboxylate is a compound with the molecular formula C11H12N2O2 . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 6-amino-1H-indole-7-carboxylate consists of an indole ring, which is a benzene ring fused to a pyrrole ring . The indole molecule has seven positions to accommodate different substitutions . The compound has an ethyl ester group attached to the 7-position and an amino group attached to the 6-position .


Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-amino-1H-indole-7-carboxylate are characterized by its molecular formula C11H12N2O2, average mass 204.225 Da, and monoisotopic mass 204.089874 Da .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including Ethyl 6-amino-1H-indole-7-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include Ethyl 6-amino-1H-indole-7-carboxylate, have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory activity . This property makes them valuable in the development of new drugs for the treatment of various inflammatory diseases.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of biologically active compounds for the treatment of cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . This makes them potential candidates for the development of new drugs for the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property makes them valuable in the development of new drugs for the treatment of various oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This property makes them valuable in the development of new drugs for the treatment of diabetes.

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to inhibit the activity of certain enzymes and proteins . The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors .

Future Directions

Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .

properties

IUPAC Name

ethyl 6-amino-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJOBQJGQMZSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445358
Record name Ethyl 6-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-1H-indole-7-carboxylate

CAS RN

174311-79-6
Record name Ethyl 6-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-dimethylamino-vinyl)-2,6-dinitro-benzoic acid ethyl ester (30 g, 0.097 mol) and Raney Ni (10 g) in EtOH (1000 mL) was stirred under H2 (50 psi) for 2 h. The catalyst was filtered off, and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-7-carboxylic acid ethyl ester (B-19) as an off-white solid (3.2 g, 16%). 1H NMR (DMSO-d6) δ 10.38 (s, 1H), 7.44-7.41 (d, J=8.7 Hz, 1H), 6.98 (t, 1H), 6.65 (s, 2H), 6.50-6.46 (m, 1H), 6.27-6.26 (m, 1H), 4.43-4.36 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Name
3-(2-dimethylamino-vinyl)-2,6-dinitro-benzoic acid ethyl ester
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (E)-ethyl 3-(2-(dimethylamino)vinyl)-2,6-dinitrobenzoate (30 g, 0.097 mol) and Raney Nickel (10 g) in EtOH (1000 mL) was hydrogenated at room temperature under 50 psi for 2 h, The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give ethyl 6-amino-1H-indole-7-carboxylate as an off-white solid (3.2 g, 16%). 1H NMR (DMSO-d6) δ 10.38 (s, 1H), 7.42 (d, i=8.7 Hz, 1H), 6.98 (t, J=3.0 Hz, 1H), 6.65 (s, 2H), 6.48 (d, J=8.7 Hz, 1H), 6.27-6.26 (m, 1H), 4.38 q, 7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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